molecular formula C19H20ClN5O2S B12142405 2-{[4-amino-5-(3-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-2-methylphenyl)acetamide

2-{[4-amino-5-(3-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-2-methylphenyl)acetamide

Cat. No.: B12142405
M. Wt: 417.9 g/mol
InChI Key: NTWXVEGBMOUGKX-UHFFFAOYSA-N
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Description

This compound is a 1,2,4-triazole derivative featuring a 3-ethoxyphenyl substituent at position 5 of the triazole ring and a 3-chloro-2-methylphenylacetamide group linked via a sulfanyl bridge. Its molecular formula is C₂₀H₂₁ClN₆O₂S, with a molecular weight of 444.93 g/mol . Structurally, the 3-ethoxy group on the phenyl ring and the chloro-methyl substitution on the acetamide moiety are critical for its bioactivity. The compound has been investigated for anti-inflammatory and anti-exudative properties, with studies suggesting its activity is comparable to or exceeds that of reference drugs like diclofenac sodium in specific models .

Properties

Molecular Formula

C19H20ClN5O2S

Molecular Weight

417.9 g/mol

IUPAC Name

2-[[4-amino-5-(3-ethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-chloro-2-methylphenyl)acetamide

InChI

InChI=1S/C19H20ClN5O2S/c1-3-27-14-7-4-6-13(10-14)18-23-24-19(25(18)21)28-11-17(26)22-16-9-5-8-15(20)12(16)2/h4-10H,3,11,21H2,1-2H3,(H,22,26)

InChI Key

NTWXVEGBMOUGKX-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC(=C1)C2=NN=C(N2N)SCC(=O)NC3=C(C(=CC=C3)Cl)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-amino-5-(3-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-2-methylphenyl)acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the triazole ring, the introduction of the ethoxyphenyl group, and the attachment of the acetamide and chloromethylphenyl groups. Common reagents used in these reactions include hydrazine derivatives, ethyl bromoacetate, and various chlorinating agents. The reaction conditions often involve refluxing in organic solvents such as ethanol or acetonitrile, followed by purification through recrystallization or chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques. Industrial production may also involve the use of automated reactors and continuous flow systems to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-{[4-amino-5-(3-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-2-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often conducted in solvents like ethanol or tetrahydrofuran.

    Substitution: Amines, thiols; reactions may require catalysts or specific conditions such as elevated temperatures or acidic/basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, reduction may produce amines or alcohols, and substitution reactions can result in various substituted derivatives.

Scientific Research Applications

2-{[4-amino-5-(3-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-2-methylphenyl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-{[4-amino-5-(3-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-2-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The triazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The compound may also interfere with cellular processes such as DNA replication and protein synthesis, leading to its observed biological effects. Further research is needed to fully elucidate the precise molecular mechanisms involved.

Comparison with Similar Compounds

Anti-Inflammatory and Anti-Exudative Activity

  • 2-[[4-amino-5-(2-pyridinyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-chlorophenyl)acetamide (AS112): Shows comparable activity to AS111, with hydrophobic interactions stabilizing its binding to cyclooxygenase-2 (COX-2) .
  • Furan-2-yl Derivatives: Compounds like 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide demonstrate dose-dependent anti-exudative effects, with 8/21 analogs surpassing diclofenac sodium at 10 mg/kg .

Structure-Activity Relationships (SAR)

Triazole Substituents: Amino group at position 4: Enhances hydrogen bonding with COX-2 (e.g., AS111 vs. non-amino derivatives) . Heteroaromatic groups at position 5: Pyridinyl or furanyl substituents improve bioavailability and target affinity compared to simple phenyl groups .

Acetamide Aryl Group :

  • Electron-withdrawing groups (e.g., 3-chloro-2-methylphenyl) increase metabolic stability and potency .
  • Methyl or methoxy groups (e.g., 3-methylphenyl in AS111) enhance hydrophobic interactions with enzyme active sites .

Computational and Biochemical Insights

  • Molecular Docking : AS111 forms 12 hydrophobic interactions with COX-2, including stabilization of the pyridinyl and 3-methylphenyl moieties .

Key Gaps :

  • Detailed pharmacokinetic data (e.g., half-life, bioavailability) for the target compound.
  • In vivo toxicity profiles specific to the 3-ethoxy substituent.

Biological Activity

2-{[4-amino-5-(3-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-2-methylphenyl)acetamide is a triazole derivative that has garnered significant attention in the field of medicinal chemistry due to its potential biological activities. This compound features a triazole ring, a sulfanyl group, and various aromatic substituents, which contribute to its diverse pharmacological properties.

The compound's molecular formula is C19H21ClN4O3SC_{19}H_{21}ClN_{4}O_{3}S, with a molecular weight of 399.5 g/mol. The structural characteristics include:

PropertyValue
Molecular FormulaC₁₉H₂₁ClN₄O₃S
Molecular Weight399.5 g/mol
IUPAC Name2-{[4-amino-5-(3-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-2-methylphenyl)acetamide
InChI KeyBICATQXCQNGPEK-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The triazole ring and sulfanyl group are crucial for its biological effects, which may include:

  • Enzyme Inhibition : The compound can inhibit various enzymes involved in cellular processes.
  • Induction of Apoptosis : It has been shown to induce programmed cell death in cancer cells.
  • Disruption of Cellular Processes : The compound may interfere with signaling pathways critical for cell survival and proliferation.

Anticancer Activity

Research indicates that 2-{[4-amino-5-(3-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-2-methylphenyl)acetamide exhibits significant anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines:

Cell LineIC50 (μM)Reference
MCF-7 (Breast)10.28
HepG2 (Liver)10.79
A549 (Lung)8.107

The compound's mechanism involves the activation of caspases (caspase 3, 8, and 9), indicating its potential to trigger apoptosis in cancer cells.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various bacterial strains. Preliminary findings suggest it possesses moderate antibacterial activity:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus< 16 μg/mL
Escherichia coli< 32 μg/mL
Pseudomonas aeruginosa< 64 μg/mL

These results indicate that the compound may serve as a lead for developing new antimicrobial agents.

Structure–Activity Relationship (SAR)

The structure–activity relationship studies reveal that modifications to the triazole ring and the introduction of different substituents can significantly enhance the biological activity of related compounds. For instance, the presence of halogen atoms or specific alkyl groups has been correlated with improved anticancer efficacy and selectivity against specific cell lines.

Case Studies

Several studies have focused on the biological evaluation of similar triazole derivatives:

  • Antitumor Activity : A study found that derivatives containing a triazole moiety exhibited superior cytotoxicity against MCF7 cells compared to standard chemotherapeutics like doxorubicin .
  • Antimicrobial Studies : Research on triazole derivatives indicated promising results against drug-resistant bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens .

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